Boc-2-amino-1-cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

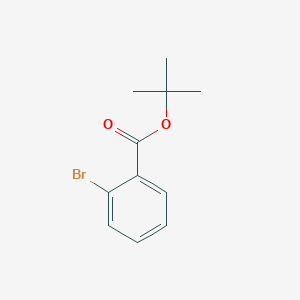

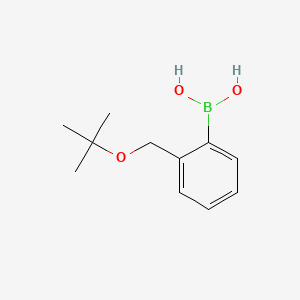

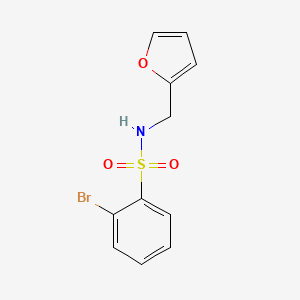

Boc-2-amino-1-cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid, which is an important building block for helical β-peptides. The Boc (tert-butyloxycarbonyl) group is commonly used to protect the amino group during peptide synthesis, allowing for selective reactions to occur at other sites of the molecule .

Synthesis Analysis

The synthesis of Boc-2-amino-1-cyclohexanecarboxylic acid can be achieved through a one-pot procedure starting from trans-cyclohexane-1,2-dicarboxylic acid. This process involves cyclization to the anhydride, amide formation with ammonia, and a subsequent Hofmann-type degradation using phenyliodine(III) bis(trifluoroacetate) (PIFA) as the oxidant. The N-Boc-protected derivative is obtained by treating the amino acid with BOC2O . Additionally, enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids can be synthesized via a diastereoselective Diels-Alder reaction, showcasing the versatility of Boc-protected amino acids in stereocontrolled synthesis .

Molecular Structure Analysis

The molecular structure of Boc-2-amino-1-cyclohexanecarboxylic acid is characterized by the presence of a cyclohexane ring, which provides a rigid scaffold for the amino acid. The Boc group is a carbamate that protects the amino functionality. X-ray crystallography has been used to determine the configuration of related compounds, which can be crucial for understanding the stereochemistry of the amino acid and its derivatives .

Chemical Reactions Analysis

The Boc group is stable under acidic conditions but can be removed under mild basic conditions, which allows for selective deprotection of the amino group in the presence of other sensitive functional groups. This property is essential for the stepwise construction of peptides. The Boc-protected amino acids can undergo various chemical reactions, including cycloadditions and substitutions, to form more complex structures or introduce additional functional groups .

Physical and Chemical Properties Analysis

Boc-2-amino-1-cyclohexanecarboxylic acid and its derivatives exhibit properties that are influenced by the cyclohexane ring and the Boc group. The cyclohexane ring imparts hydrophobic character and rigidity to the molecule, while the Boc group increases the steric bulk and provides protection for the amino group. These properties are important for the solubility, stability, and reactivity of the compound, which are critical parameters in peptide synthesis and drug design .

Applications De Recherche Scientifique

General Applications “Boc-2-amino-1-cyclohexanecarboxylic acid”, also known as “Boc-homocycloleucine”, is an important raw material and intermediate used in various fields :

- Organic Synthesis : It’s used in the synthesis of a wide range of organic compounds .

- Pharmaceuticals : It’s used in the production of various pharmaceuticals .

- Agrochemicals Industry : It’s used in the production of agrochemicals .

Specific Method of Use A research paper describes a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This method is reported to be efficient and expeditious, requiring no catalyst or solvent, and operating under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

-

Peptide Synthesis : Boc-2-amino-1-cyclohexanecarboxylic acid is used in peptide synthesis . It’s used in the synthesis of modified peptides . It’s also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .

-

Synthesis of Tetrapeptide Carboxypeptidase Irreversible Inhibitor : It’s used in the synthesis of tetrapeptide carboxypeptidase irreversible inhibitor leading to covalent substrate modification .

-

Preparation of Combinatorial Libraries : It’s used in the preparation of combinatorial libraries .

-

Synthesis of O-Substituted Hydroxylamines from Alcohols : A direct preparation of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .

-

Synthesis of Modified Peptides : Based on X-ray crystal structure information, mono charged phosphinate isosteres of phosphotyrosine have been designed and incorporated in a short inhibitory peptide sequence of the Grb2-SH2 domain .

-

Dual Protection of Amino Functions : Boc-2-amino-1-cyclohexanecarboxylic acid can be used in the dual protection of amino functions . This involves the use of one or two Boc-groups resulting from dual protection of amines and amides . This method is particularly useful in the synthesis of multifunctional targets where amino functions often occur .

-

Synthesis of Cyclic Octapeptide : Boc-2-amino-1-cyclohexanecarboxylic acid is used in the synthesis of the cyclic octapeptide cyclo [-Pro1-Pro-Phe-Phe-Ac6c-Ile-ala-Val8-] [C8-Ac6c], which contains the Pro1-Pro-Phe-Phe sequence, followed by a bulky helicogenic C alpha,alpha-dialkylated glycine residue Ac6c [1-aminocyclohexane-1-carboxylic acid), and a D-Ala residue at position 7 .

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402933 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-amino-1-cyclohexanecarboxylic acid | |

CAS RN |

220760-49-6 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)